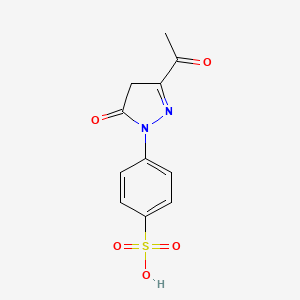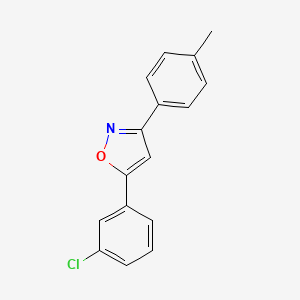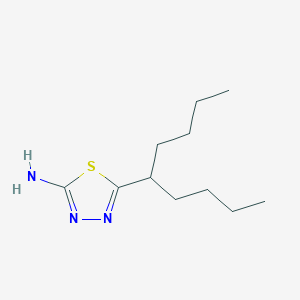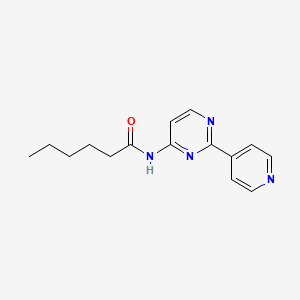
4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one is a complex organic compound that features a purine base linked to a modified sugar moiety and a butanone group with a fluorophenyl substitution
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, followed by cyclization and functional group modifications to introduce the amino and thio groups.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative, such as a tetrahydrofuran ring, under acidic or basic conditions to form the nucleoside.
Thioether Formation: The nucleoside is reacted with a thiol derivative to introduce the thioether linkage.
Butanone Derivative Addition: Finally, the butanone derivative with a fluorophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.
Substitution: Nucleophilic substitution reactions can take place at the fluorophenyl group and the thioether linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols, amines, or halides under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its interactions with enzymes and nucleic acids. It can serve as a probe to understand biochemical pathways and mechanisms.
Medicine
Medically, the compound shows promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis and function makes it a potential candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.
作用机制
The mechanism of action of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication and transcription processes. This makes it effective against rapidly dividing cells, such as cancer cells and viruses.
相似化合物的比较
Similar Compounds
Acyclovir: An antiviral compound with a similar purine base structure.
Ganciclovir: Another antiviral agent with a comparable nucleoside structure.
Fluorouracil: A chemotherapeutic agent with a fluorinated pyrimidine base.
Uniqueness
The uniqueness of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one lies in its combined structural features: the purine base, the modified sugar moiety, and the fluorophenyl butanone group. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications.
属性
分子式 |
C20H22FN5O5S |
|---|---|
分子量 |
463.5 g/mol |
IUPAC 名称 |
4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C20H22FN5O5S/c21-11-5-3-10(4-6-11)12(28)2-1-7-32-18-14-17(24-20(22)25-18)26(9-23-14)19-16(30)15(29)13(8-27)31-19/h3-6,9,13,15-16,19,27,29-30H,1-2,7-8H2,(H2,22,24,25)/t13-,15-,16-,19-/m1/s1 |
InChI 键 |
NBHFXGJURROCFH-NVQRDWNXSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)CCCSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)F |
规范 SMILES |
C1=CC(=CC=C1C(=O)CCCSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)



![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)


![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
